N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is an organic compound with a molecular formula of C14H13FN2OS This compound is characterized by the presence of a fluorophenyl group, a thiophene ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of 4-fluoroacetophenone with thiophene-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring and the hydrazone linkage.
Reduction: Hydrazine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of both a fluorophenyl group and a thiophene ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C14H13FN2OS |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H13FN2OS/c1-10(11-4-6-12(15)7-5-11)16-17-14(18)9-13-3-2-8-19-13/h2-8H,9H2,1H3,(H,17,18)/b16-10- |
InChI Key |
ARMDFFLBOFFJGZ-YBEGLDIGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CC1=CC=CS1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.